2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide
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Overview
Description
2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide is a complex organic compound featuring a 1,2,4-triazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate amine.
Introduction of the sulfanyl group: The triazole intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Acetamide formation: The final step involves the acylation of the triazole-sulfanyl intermediate with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The 1,2,4-triazole ring can form hydrogen bonds and dipole interactions with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.
Anastrozole: A 1,2,4-triazole compound used in the treatment of breast cancer.
Flupoxam: A herbicide containing the 1,2,4-triazole moiety.
Uniqueness
2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
351356-26-8 |
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Molecular Formula |
C18H18N4OS |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H18N4OS/c1-13-8-10-16(11-9-13)22-14(2)20-21-18(22)24-12-17(23)19-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,23) |
InChI Key |
RAORXBFLEWWYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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